

MS436: A Technical Guide to a Selective BRD4 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MS436**

Cat. No.: **B609345**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **MS436**, a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. BRD4 is a critical epigenetic reader that plays a pivotal role in regulating gene transcription, and its dysregulation is implicated in various diseases, including cancer and inflammation.^{[1][2][3]} **MS436** serves as a valuable chemical probe for dissecting the specific functions of BRD4's individual bromodomains.^{[4][5]}

Core Properties and Quantitative Data

MS436 is a diazobenzene-based compound that exhibits a notable preference for the first bromodomain of BRD4.^{[3][6]} This selectivity is achieved through a unique set of water-mediated intermolecular interactions within the acetyl-lysine binding pocket.^[4]

Physicochemical Properties

Property	Value	Reference
Molecular Weight	383.42 g/mol	
Formula	C ₁₈ H ₁₇ N ₅ O ₃ S	
CAS Number	1395084-25-9	
Solubility	Soluble to 100 mM in DMSO	
Purity	≥98%	[7]
Storage	Store at -20°C	[4]

In Vitro Potency and Selectivity

MS436 demonstrates low nanomolar affinity for BRD4(1) and maintains a clear selectivity margin over the second bromodomain, BRD4(2), as well as other bromodomains.

Target	Potency (K _i)	Selectivity vs. BRD4(1)	Reference
BRD4(1)	30 - 50 nM	-	[4] [6] [7]
BRD4(1)	<85 nM	-	[5] [8] [9]
BRD4(2)	340 nM	~4 - 10-fold	[5] [8] [9]
BRD3(1)	100 nM	~2 - 3-fold	[9]
BRD3(2)	140 nM	~3 - 5-fold	[9]
CBP	2.18 μM	~43-fold	[9]
PCAF	5.52 μM	~110-fold	[9]
BPTF	6.06 μM	~121-fold	[9]

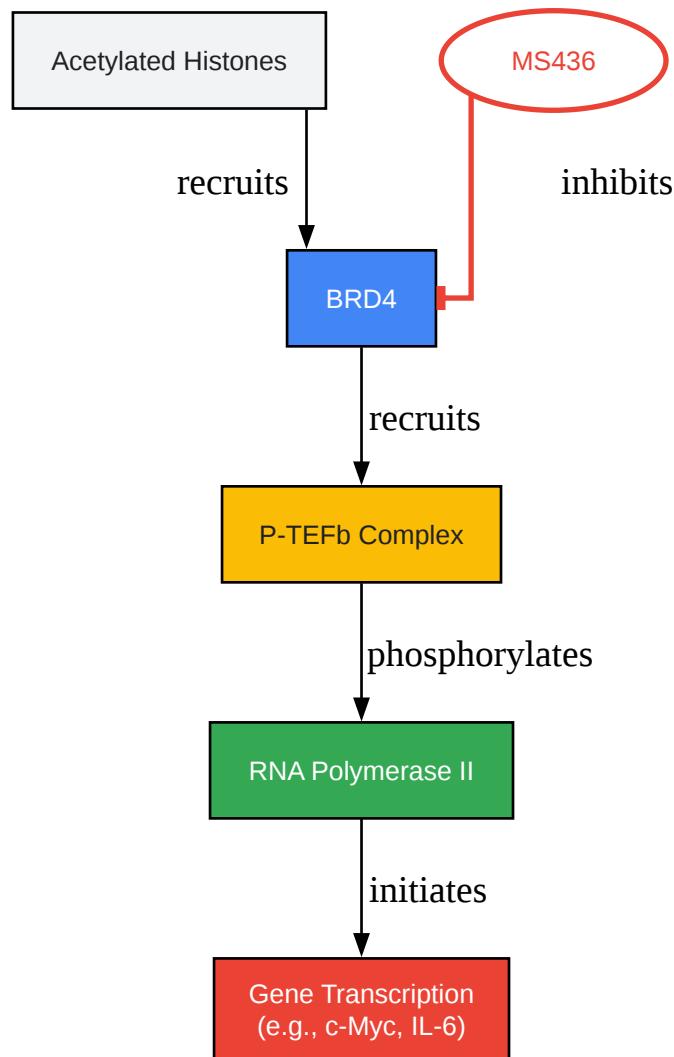
Cellular Activity

MS436 effectively inhibits BRD4-dependent transcriptional activity in cellular models, particularly in the context of inflammation.

Assay	Cell Line	IC ₅₀	Reference
LPS-induced Nitric Oxide Production	Murine Macrophages (RAW 264.7)	3.8 μ M	[7]
LPS-induced IL-6 Production	Murine Macrophages (RAW 264.7)	4.9 μ M	[7]
Melanoma Cell Proliferation	-	Attenuates Proliferation	[7]

Signaling Pathway and Mechanism of Action

BRD4 functions by recognizing and binding to acetylated lysine residues on histone tails, which recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers.[10] This action promotes the phosphorylation of RNA Polymerase II, leading to transcriptional elongation and gene expression, particularly of oncogenes like c-Myc and inflammatory cytokines.[10][11] **MS436**, by competitively occupying the acetyl-lysine binding pocket of BRD4's first bromodomain, prevents this recruitment and subsequent gene transcription.



[Click to download full resolution via product page](#)

Caption: Mechanism of BRD4 inhibition by **MS436**.

Experimental Protocols

Detailed methodologies for key assays used to characterize **MS436** are outlined below.

Fluorescence Anisotropy (FA) Competition Assay for Binding Affinity (K_i)

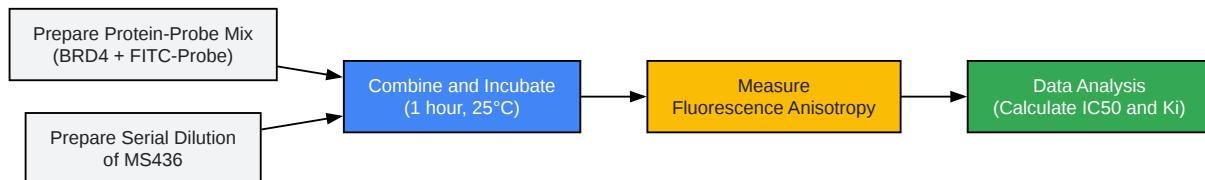
This assay quantitatively measures the binding affinity of **MS436** to bromodomains by competing against a fluorescently labeled probe.

- Reagents & Materials:

- Recombinant bromodomain protein (e.g., BRD4(1), BRD4(2)).
- Fluorescently labeled probe (e.g., FITC-labeled MS417).[4]
- **MS436** (unlabeled competing ligand).
- Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[4]
- 96-well or 384-well black plates.
- Plate reader capable of measuring fluorescence anisotropy.

- Procedure:

- Prepare a solution containing the bromodomain protein (0.25-1 μ M) and the fluorescent probe (80 nM) in PBS buffer.[4]
- Serially dilute **MS436** to create a range of concentrations.
- Add increasing concentrations of **MS436** to the protein-probe mixture in a total volume of 80 μ L.[4]
- Incubate the plate at 25°C for 1 hour to reach binding equilibrium.[4]
- Measure fluorescence anisotropy using a plate reader.
- Calculate IC₅₀ values by fitting the data to a competitive binding model. K_i values can then be derived from the IC₅₀ using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Caption: Workflow for Fluorescence Anisotropy Assay.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of **MS436**.

- Reagents & Materials:
 - Murine macrophage RAW 264.7 cells.[8]
 - 96-well plates.
 - Culture medium.
 - **MS436** stock solution (in DMSO).
 - MTT solution (4 mg/mL).[8]
 - Solubilization solution (100% DMSO).[8]
 - Multilabel plate reader.
- Procedure:
 - Plate RAW 264.7 cells at a density of 10,000 cells per well and incubate for 18 hours at 37°C.[8]
 - Treat cells with a range of **MS436** concentrations (e.g., 0.28 nM to 50 µM) for 24 hours. Ensure the final DMSO concentration is consistent and low (e.g., 0.05%).[8]
 - Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
 - Remove the supernatant and add 100 µL of DMSO to solubilize the formazan crystals.[8]
 - Measure absorbance at 570 nm (with a reference wavelength of 630 nm).[8]
 - Calculate cell viability as a percentage relative to untreated control cells.

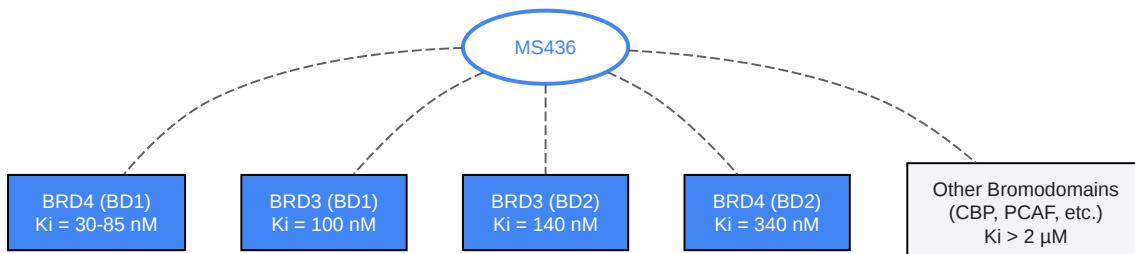
LPS-Induced Nitric Oxide (NO) and IL-6 Production Assay

This protocol assesses the functional effect of **MS436** on inhibiting inflammatory responses in macrophages.

- Reagents & Materials:
 - RAW 264.7 cells.
 - Lipopolysaccharide (LPS).
 - **MS436**.
 - Griess Reagent for NO measurement.
 - ELISA kit for IL-6 measurement.
- Procedure:
 - Seed RAW 264.7 cells in a 96-well plate.
 - Pre-treat cells with various concentrations of **MS436** for a specified time (e.g., 1-2 hours).
 - Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours, in the continued presence of **MS436**.
 - For NO measurement: Collect the cell culture supernatant. Analyze nitrite concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.
 - For IL-6 measurement: Collect the supernatant and quantify IL-6 levels using a specific ELISA kit, following the manufacturer's protocol.
 - Determine the IC₅₀ of **MS436** for the inhibition of both NO and IL-6 production.

Selectivity Profile Visualization

MS436 was designed for selectivity towards the first bromodomain of BRD4. Its binding affinity is highest for BRD4(1), with progressively weaker interactions observed for the second bromodomains of BET proteins and non-BET family bromodomains.



[Click to download full resolution via product page](#)

Caption: Affinity hierarchy of **MS436** for various bromodomains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. allgenbio.com [allgenbio.com]
- 6. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS 436 | Bromodomains | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]

- 9. Probe MS436 | Chemical Probes Portal [chemicalprobes.org]
- 10. BRD4 - Wikipedia [en.wikipedia.org]
- 11. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- To cite this document: BenchChem. [MS436: A Technical Guide to a Selective BRD4 Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609345#ms436-as-a-selective-brd4-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com